methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a 2,5-difluorophenyl group and a methyl benzoate moiety linked via a urea bridge.
Properties
Molecular Formula |
C21H18F2N4O3 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 3-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18F2N4O3/c1-30-20(28)12-3-2-4-14(9-12)26-21(29)27-8-7-17-18(25-11-24-17)19(27)15-10-13(22)5-6-16(15)23/h2-6,9-11,19H,7-8H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
DWOXGIIQUOFDRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)F)F)N=CN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions
Imidazopyridine Core Formation: The imidazopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, heterocyclic cores, or pesticidal mechanisms. Below is a detailed analysis:
Urea/Carbamate Derivatives
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Structural Similarities: Both compounds feature a difluorobenzamide/benzoate backbone and a urea linkage. Key Differences: Diflubenzuron lacks the imidazopyridine core, instead incorporating a chlorophenyl group. Application: Diflubenzuron is a chitin synthesis inhibitor widely used as an insecticide .
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Structural Similarities: Shares the urea-difluorobenzamide scaffold. Key Differences: Fluazuron includes a pyridinyloxy substituent and trifluoromethyl group, enhancing its lipophilicity and acaricidal activity .
Heterocyclic Core Analogs
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile): Structural Similarities: Both contain fluorinated aromatic rings. Key Differences: Fipronil’s pyrazole core and sulfinyl group confer distinct GABA receptor antagonism, unlike the urea-linked imidazopyridine in the target compound .
- Pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone): Structural Similarities: Nitrogen-rich heterocycle. Key Differences: Pyrazon’s pyridazinone core and chloro-substituent are associated with herbicidal activity via photosynthesis inhibition .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Target Compound : The imidazopyridine core may enhance binding to insect-specific enzymes (e.g., chitin synthase) compared to simpler benzoylureas, while the methyl benzoate could improve metabolic stability .
- Analog-Specific Trends :
- Fluorine substituents (e.g., in diflubenzuron, fluazuron) correlate with increased pesticidal potency due to enhanced electronegativity and membrane permeability .
- Heterocyclic cores (e.g., pyrazole in fipronil) dictate target specificity, suggesting the imidazopyridine in the target compound may confer unique receptor interactions .
Biological Activity
Methyl 3-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a difluorophenyl group and an imidazopyridine core, which contribute to its biological activity. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈F₂N₄O₃
- Molecular Weight : Approximately 412.4 g/mol
- IUPAC Name : Methyl 3-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors implicated in various disease processes. It acts as an inhibitor of key molecular targets that regulate cellular functions related to inflammation and cancer:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : It modulates receptor signaling pathways that are crucial in cancer progression.
Enzyme Interaction
Studies have demonstrated that this compound interacts with various proteins and enzymes. For instance:
- High-throughput screening has revealed its activity against multiple biological targets relevant to cancer and inflammation .
Case Studies
- Anti-Cancer Activity : In vitro studies indicated that the compound exhibits cytotoxic effects on several cancer cell lines. Specifically:
- Anti-inflammatory Effects : Research has shown that it can reduce inflammatory responses in cellular models:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar difluorophenyl moiety | Moderate anti-cancer activity |
| Compound B | Different core structure | Limited anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
